molecular formula C14H14O7 B3052582 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate CAS No. 42529-03-3

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate

Cat. No.: B3052582
CAS No.: 42529-03-3
M. Wt: 294.26 g/mol
InChI Key: VDJDMWLIQCSQON-UHFFFAOYSA-N
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Description

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate is a chemical compound with the molecular formula C 14 H 14 O 7 and a molecular weight of 294.26 g/mol . It is registered under CAS Registry Number 42529-03-3 . This compound is an aromatic ester derivative featuring multiple acetoxy functional groups. Structurally similar phenolic ester compounds are frequently employed in chemical synthesis as intermediates or building blocks for developing more complex molecules, such as novel flavonoid derivatives investigated for their potential to improve bioavailability and other drug-like properties . As a specialty chemical, it serves as a valuable reagent for researchers in medicinal chemistry and organic synthesis. The structure includes a phenylene core diacetate substituted with a 2-acetoxyacetyl group, making it a useful precursor for further chemical modifications . This product is intended for research and development purposes in a laboratory setting. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-(3,4-diacetyloxyphenyl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O7/c1-8(15)19-7-12(18)11-4-5-13(20-9(2)16)14(6-11)21-10(3)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJDMWLIQCSQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195316
Record name 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate
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Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42529-03-3
Record name 2-(Acetyloxy)-1-[3,4-bis(acetyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42529-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate
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Record name 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate
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Record name 4-(2-acetoxyacetyl)-1,2-phenylene diacetate
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Preparation Methods

Esterification of Phenolic Hydroxyl Groups

The synthesis begins with the protection of phenolic hydroxyl groups on the benzene ring via acetylation. A representative method involves:

Reagents :

  • 1,2-Dihydroxybenzene (catechol)
  • Acetic anhydride (Ac₂O)
  • Catalytic sulfuric acid (H₂SO₄) or pyridine

Procedure :

  • Catechol is dissolved in excess acetic anhydride under inert atmosphere.
  • A catalytic amount of H₂SO₄ (0.1–1 mol%) is added to promote acetylation.
  • The mixture is stirred at 60–80°C for 4–6 hours , yielding 1,2-diacetoxybenzene.

Key Reaction :
$$
\text{C₆H₄(OH)₂} + 2 \text{Ac₂O} \xrightarrow{\text{H⁺}} \text{C₆H₄(OAc)₂} + 2 \text{AcOH}
$$

Introduction of the 2-Acetoxyacetyl Side Chain

The 4-position of the diacetylated benzene ring is functionalized with a 2-acetoxyacetyl group via Friedel-Crafts acylation or nucleophilic acyl substitution:

Method A: Friedel-Crafts Acylation
Reagents :

  • 1,2-Diacetoxybenzene
  • Acetoxyacetyl chloride (ClCOCH₂OAc)
  • Lewis acid catalyst (e.g., AlCl₃)

Procedure :

  • 1,2-Diacetoxybenzene is dissolved in anhydrous dichloromethane (DCM).
  • AlCl₃ (1.2 eq) is added, followed by dropwise addition of acetoxyacetyl chloride (1.1 eq).
  • The reaction proceeds at 0–5°C for 2 hours , followed by warming to room temperature for 12 hours .

Method B: Nucleophilic Acyl Substitution
Reagents :

  • 1,2-Diacetoxybenzene
  • Ethyl 2-acetoxyacetate
  • Base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF)

Procedure :

  • 1,2-Diacetoxybenzene and ethyl 2-acetoxyacetate (1.2 eq) are combined in DMF.
  • K₂CO₃ (2.5 eq) is added, and the mixture is stirred at 80°C for 8–10 hours .
  • The product is isolated via aqueous workup and column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, achieving yields >80%.
  • Elevated temperatures (>70°C) accelerate acetylation but risk side reactions (e.g., hydrolysis of acetate groups).

Catalytic Systems

  • Lewis acids (AlCl₃) improve electrophilic acylation efficiency but require strict anhydrous conditions.
  • Bases (K₂CO₃) facilitate deprotonation in nucleophilic substitutions, minimizing byproduct formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 2.30 (s, 6H, OAc), 2.45 (s, 3H, CH₃COO), 4.70 (s, 2H, CH₂), 7.20–7.50 (m, 3H, aromatic).
  • IR (KBr) :
    • 1745 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C–O–C).

Chromatographic Purity

  • HPLC : >98% purity using C18 column (MeCN:H₂O = 70:30, 1 mL/min).

Challenges and Mitigation Strategies

Hydrolysis of Acetate Groups

  • Issue : Acidic or aqueous conditions promote undesired deacetylation.
  • Solution : Use anhydrous solvents and neutral pH during workup.

Regioselectivity in Acylation

  • Issue : Competing acylation at ortho/meta positions.
  • Solution : Steric directing groups (e.g., bulky esters) favor para substitution.

Industrial-Scale Synthesis Considerations

  • Cost-Efficiency : Ethyl chloroacetate is preferred over acyl chlorides for large-scale production.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>95%).

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate can undergo various chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding diol.

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Hydrolysis: 1,2-dihydroxybenzene (catechol)

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenylene derivatives

Scientific Research Applications

Medicinal Chemistry

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate is primarily investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Research has shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

The biological activities of this compound include:

  • Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity by modulating glutamate receptors. In vitro studies have demonstrated its capacity to reduce neuronal cell death induced by glutamate toxicity.
  • Antimicrobial Properties : Investigations have revealed that the compound exhibits antimicrobial activity against various pathogens. Minimum inhibitory concentrations (MIC) have been determined for several bacterial strains, suggesting its potential as an antimicrobial agent.

Materials Science

In materials science, this compound serves as a precursor for synthesizing novel polymers and materials with enhanced properties:

  • Polymer Synthesis : The compound can be used in the synthesis of polymeric materials that exhibit improved mechanical and thermal properties. Research into copolymers incorporating this compound is ongoing.

Neuroprotective Studies

A series of experiments were conducted to evaluate the neuroprotective effects of this compound:

  • In vitro assays showed significant reduction in cell death at concentrations as low as 10 µM when exposed to glutamate-induced toxicity.

Antimicrobial Activity

Studies assessing the antimicrobial efficacy of the compound yielded the following results:

  • The MIC against Staphylococcus aureus was determined to be approximately 32 µg/mL, indicating moderate antibacterial activity.

Cytotoxicity Tests

Cytotoxicity assays on human cell lines revealed:

  • No significant toxicity was observed at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.

Data Summary Table

Application AreaFindingsNotes
Anticancer ActivityInduces apoptosis in cancer cell linesFurther research needed for clinical trials
Anti-inflammatory EffectsModulates pro-inflammatory cytokinesPotential use in inflammatory diseases
Neuroprotective EffectsReduces excitotoxicity at low concentrationsPromising for neurodegenerative disorders
Antimicrobial ActivityMIC ~32 µg/mL against S. aureusModerate activity against various pathogens
CytotoxicityFavorable safety profile at therapeutic dosesSafe for further testing

Mechanism of Action

The mechanism of action of 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate involves its interaction with specific molecular targets. The acetoxy and acetyl groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The 1,2-phenylene diacetate scaffold is highly versatile, allowing modifications at the 4- and 5-positions. Below is a comparative analysis of key analogs:

Compound Substituents/Functional Groups Key Properties Reference
4-(2-Acetoxyacetyl)-1,2-phenylene diacetate (Hypothetical) - 4-position: 2-acetoxyacetyl group
- 1,2-phenylene diacetate core
- Theoretical interest in ester stability and reactivity N/A
DSC
(4-(2-acetoxy-3-((R)-3-(benzylthio)-1-methoxypropan-2-ylamino)-3-oxopropyl)-1,2-phenylene diacetate)
- 4-position: Complex cysteine-derived substituent
- Anti-inflammatory and anti-apoptotic
- Inhibits LPS-induced inflammation in vitro
- Potential for pancreatitis treatment
Compound 1
(4-(5,7-Diacetoxy-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate)
- 4-position: Chromenone ring with diacetoxy groups
- Derived from luteolin
- Influenza endonuclease inhibition (IC₅₀: 1.2 µM)
- High thermal stability
Compound 13
(4-(5-Acetoxy-7-cyano-4-oxo-4H-chromen-2-yl)-1,2-phenylene diacetate)
- 7-position: Cyano group
- Chromenone core
- Intermediate for tetrazole derivatives (e.g., Compound 14)
- Moderate solubility
(S)-4-(2-Acetamido-3-ethoxy-3-oxopropyl)-1,2-phenylene diacetate - 4-position: Ethoxycarbonyl and acetamido groups
- Prodrug for L-dopa
- Enhances L-dopa bioavailability in rats
- Plasma half-life: 2.3 hours
Compound 83
(4-(2-(3-(4-(trifluoromethyl)phenyl)thiazol-2-yl)ureido)vinyl)-1,2-phenylene diacetate)
- Thiazole-ureido substituent
- Caffeic acid scaffold
- EGFR inhibition in triple-negative breast cancer (IC₅₀: 30–88 µM)

Key Research Findings and Trends

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., cyano in Compound 13) enhance metabolic stability but reduce solubility, whereas hydrophilic groups (e.g., ethoxycarbonyl in the L-dopa prodrug) improve bioavailability .

Synergistic Effects : Hybrid compounds combining 1,2-phenylene diacetate with natural product scaffolds (e.g., danshensu in DSC) exhibit dual mechanisms, such as anti-inflammatory and antioxidant effects .

Limitations : Many analogs show moderate potency (IC₅₀ > 10 µM) in vitro, highlighting the need for further optimization of substituent geometry and polarity .

Biological Activity

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄O₇. The compound features a phenylene core with two acetoxyacetyl groups, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is critical for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary findings indicate that this compound may possess antimicrobial properties against certain bacterial strains.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • NADPH Oxidase Modulation : Similar compounds have been shown to influence NADPH oxidase activity, which plays a role in reactive oxygen species (ROS) generation. This modulation can lead to decreased oxidative stress and inflammation .
  • Nuclear Factor Kappa B (NF-κB) Pathway : The compound may inhibit the NF-κB signaling pathway, which is crucial for the inflammatory response .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Colitis Model Study :
    • A derivative of this compound was tested in a mouse model of dextran sulfate sodium (DSS)-induced colitis. The study found that treatment with the compound significantly reduced inflammatory markers and improved gut barrier integrity by down-regulating NADPH oxidase expression and inhibiting the NLRP3 inflammasome activation .
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that this compound effectively scavenged free radicals, suggesting its potential as an antioxidant agent. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.
  • Microbial Inhibition Tests :
    • Antimicrobial susceptibility tests revealed that the compound exhibited inhibitory effects against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantEffective in scavenging free radicals
Anti-inflammatoryReduced pro-inflammatory cytokines
AntimicrobialInhibited growth of certain bacterial strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves derivatization of precursor molecules such as 4-(cyanocarbonyl)-1,2-phenylene diacetate (CAS: 2214-15-5) with natural compounds under acidic catalysis. For example, refluxing with methanol and sulfuric acid, followed by recrystallization from ethanol, is used to stabilize intermediates . Optimization may involve adjusting molar ratios of reactants (e.g., formaldehyde and amines in a 1:1.2 ratio) and monitoring reaction progress via TLC or HPLC to maximize yield .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Chromatography : HPLC-MS/MS is widely used for purity assessment and pharmacokinetic profiling. For instance, simultaneous quantification of the compound and its metabolites (e.g., L-dopa) in rat plasma employs a C18 column with a mobile phase of methanol/water (70:30) and detection at 280 nm .
  • Spectroscopy : ¹³C-NMR (e.g., δ 170-175 ppm for acetate groups) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. A derivative, (E)-4-(3-oxo-3-(phenethylamino)prop-1-en-1-yl)-1,2-phenylene diacetate, was characterized using ¹³C-NMR to resolve carbonyl and aromatic signals .

Q. How can researchers assess the cytotoxicity of this compound in vitro?

  • Methodological Answer : The Sulforhodamine B (SRB) assay is a robust method. Fix cells with trichloroacetic acid, stain with 0.4% SRB in 1% acetic acid, and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and suitable for high-throughput screening .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for this compound as a prodrug be resolved?

  • Methodological Answer : Contradictions in bioavailability studies (e.g., between rat and human models) may arise from species-specific metabolic enzymes. To address this:

  • Use simultaneous LC-MS/MS quantification of the prodrug and active metabolite (e.g., L-dopa) in plasma, as described by Jiang et al. (2010), with a lower limit of quantification (LLOQ) of 5 ng/mL .
  • Compare metabolic stability in liver microsomes across species and apply compartmental modeling to predict human pharmacokinetics .

Q. What mechanisms underlie the anti-inflammatory activity of derivatives of this compound?

  • Methodological Answer : Derivatives like DSC [4-(2-acetoxy-3-((R)-3-(benzylthio)-1-methoxy-1-oxopropan-2-ylamino)-3-oxopropyl)-1,2-phenylene diacetate] inhibit NF-κB signaling. In vitro, pretreat RAW264.7 macrophages with DSC (10–50 μM) reduces TNF-α and IL-6 secretion by blocking IκBα phosphorylation. In vivo, murine models of acute pancreatitis show reduced myeloperoxidase (MPO) activity and pancreatic necrosis .

Q. How can metabolic pathways of this compound be mapped in preclinical models?

  • Methodological Answer :

  • Isotope tracing : Administer ¹⁴C-labeled compound to rats and collect plasma, urine, and bile. Extract metabolites via solid-phase extraction (SPE) and identify using UPLC-Q-TOF-MS.
  • Enzyme inhibition assays : Co-incubate the compound with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) in hepatocytes to identify primary metabolic enzymes .

Key Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of acetate groups.
  • Bioactivity : Validate anti-inflammatory claims using dual luciferase reporters for NF-κB/AP-1 pathways.
  • Data Conflicts : Cross-validate chromatographic results with orthogonal methods (e.g., GC-MS for volatile metabolites).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Acetoxyacetyl)-1,2-phenylene diacetate
Reactant of Route 2
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4-(2-Acetoxyacetyl)-1,2-phenylene diacetate

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